molecular formula C11H14N4 B8776166 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanamine CAS No. 933682-47-4

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanamine

Cat. No.: B8776166
CAS No.: 933682-47-4
M. Wt: 202.26 g/mol
InChI Key: CMTOAJDXSKQESE-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

933682-47-4

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(1-benzyltriazol-4-yl)ethanamine

InChI

InChI=1S/C11H14N4/c12-7-6-11-9-15(14-13-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2

InChI Key

CMTOAJDXSKQESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture comprising tert-butyl but-3-yn-1-ylcarbamate (306 mg, 1.808 mmol), (azidomethyl)benzene (241 mg, 1.808 mmol), copper (II) acetate (32.8 mg, 0.181 mmol) and Sodium L-ascorbate (71.6 mg, 0.362 mmol) in tert-butanol (25 ml)/water (25 ml) was stirred for 18 hours at room temperature. The reaction mixture was acidified to pH1 using 6M HCl and then saturated with solid NaCl. The reaction mixture was concentrated under reduced pressure. The remaining mixture was diluted with ethyl acetate. The organics were separated and dried over MgSO4, filtered, and the solvent concentrated under reduced pressure to afford an orange oil. The oil was loaded on to a 10 g SCX2 cartridge. The cartridge was washed with water and methanol. Product was then eluted with 2M ammonia in methanol. The solution was then concentrated under pressure to afford the title compound.
Quantity
306 mg
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Reaction Step One
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241 mg
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71.6 mg
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reactant
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25 mL
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solvent
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32.8 mg
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catalyst
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25 mL
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solvent
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0 (± 1) mol
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